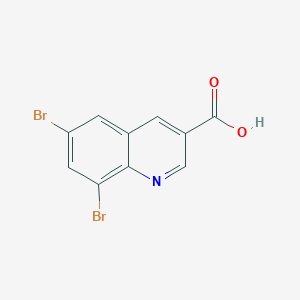

6,8-Dibromoquinoline-3-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,8-Dibromoquinoline-3-carboxylic Acid: is a brominated derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromoquinoline-3-carboxylic Acid typically involves the bromination of quinoline derivatives. One common method is the bromination of quinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromoquinoline-3-carboxylic Acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

6,8-Dibromoquinoline-3-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,8-Dibromoquinoline-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the quinoline ring structure allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biological processes, making it a valuable tool in medicinal chemistry and drug discovery.

Comparison with Similar Compounds

Similar Compounds

- 8-Bromoquinoline-3-carboxylic Acid

- 6-Bromoquinoline-3-carboxylic Acid

- 4-Bromoquinoline-3-carboxylic Acid Ethyl Ester

Uniqueness

6,8-Dibromoquinoline-3-carboxylic Acid is unique due to the presence of two bromine atoms at the 6 and 8 positions of the quinoline ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it different from other brominated quinoline derivatives. The dual bromination enhances its reactivity and potential for forming diverse chemical structures, which can be exploited in various research and industrial applications.

Biological Activity

6,8-Dibromoquinoline-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the quinoline family and is characterized by two bromine atoms at the 6 and 8 positions on the quinoline ring, along with a carboxylic acid group at the 3 position. Its molecular formula is C₉H₆Br₂N₁O₂, with a molecular weight of approximately 286.95 g/mol. The presence of bromine atoms enhances its lipophilicity and may contribute to its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated its effectiveness against various bacterial strains. For example, structure-activity relationship (SAR) studies have shown that modifications in the quinoline structure can enhance antibacterial properties against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : In vitro studies have revealed antiproliferative effects against cancer cell lines such as C6, HeLa, and HT29. The compound's mechanism may involve inhibition of specific cellular pathways crucial for cancer cell survival .

- Neurological Effects : The compound has been investigated for its potential as a modulator of N-methyl-D-aspartate receptors (NMDARs), which are implicated in various neurological disorders. Initial findings suggest that it may act as a negative allosteric modulator, impacting receptor activity and signaling pathways associated with neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal that:

- The dual bromination at the 6 and 8 positions significantly enhances the compound's biological activity compared to mono-brominated or chlorinated analogs.

- Variations in substituents can lead to different levels of potency against specific biological targets, highlighting the importance of molecular structure in determining activity .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of various derivatives of quinoline compounds, including this compound. Results showed that this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming several known antibiotics in certain assays .

-

Anticancer Research :

- In vitro tests conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation effectively. The study reported IC50 values indicating potent activity against targeted cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Bromoquinoline-3-carboxylic Acid | Mono-brominated | Moderate antibacterial activity |

| 7-Bromoquinoline-2-carboxylic Acid | Mono-brominated | Low anticancer activity |

| This compound | Dual bromination | High antibacterial & anticancer activity |

Properties

Molecular Formula |

C10H5Br2NO2 |

|---|---|

Molecular Weight |

330.96 g/mol |

IUPAC Name |

6,8-dibromoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H5Br2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)8(12)3-7/h1-4H,(H,14,15) |

InChI Key |

UYCWJQQQGWILIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Br)Br)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.